molecular formula C14H12Cl3O4P B14503860 Diphenyl 2,2,2-trichloroethyl phosphate CAS No. 64675-28-1

Diphenyl 2,2,2-trichloroethyl phosphate

Cat. No.: B14503860
CAS No.: 64675-28-1
M. Wt: 381.6 g/mol
InChI Key: OFQSNVDVTUEFPM-UHFFFAOYSA-N
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Description

Diphenyl 2,2,2-trichloroethyl phosphate is an organophosphorus compound with the molecular formula C14H10Cl3O4P. It is a type of phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl 2,2,2-trichloroethyl phosphate can be synthesized through the reaction of diphenyl phosphate with 2,2,2-trichloroethanol in the presence of a condensing agent. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the phosphate ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosphorylation reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2,2,2-trichloroethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphates and organophosphorus compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Diphenyl 2,2,2-trichloroethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl 2,2,2-trichloroethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by phosphorylating serine or threonine residues in the active site of the enzyme. This phosphorylation disrupts the normal function of the enzyme, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trichloroethyl) phosphate
  • Tris(2,2,2-trichloroethyl) phosphate
  • 2,2,2-Trichloroethyl phosphate

Uniqueness

Diphenyl 2,2,2-trichloroethyl phosphate is unique due to its specific combination of diphenyl and trichloroethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in both research and industry .

Properties

CAS No.

64675-28-1

Molecular Formula

C14H12Cl3O4P

Molecular Weight

381.6 g/mol

IUPAC Name

diphenyl 2,2,2-trichloroethyl phosphate

InChI

InChI=1S/C14H12Cl3O4P/c15-14(16,17)11-19-22(18,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

OFQSNVDVTUEFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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